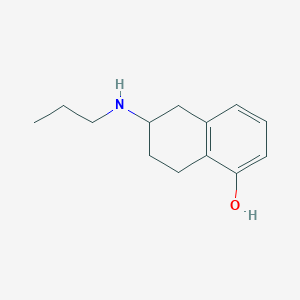

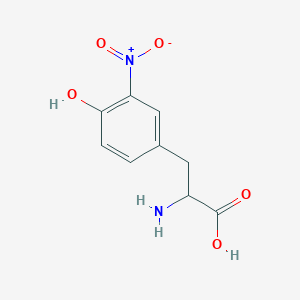

(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride

描述

(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. Its synthesis and characterization are crucial for exploring its applications in various fields of chemical research.

Synthesis Analysis

The synthesis of related naphthalenamine compounds often involves multi-step reactions, starting from basic naphthalene derivatives. For example, the synthesis of diastereomerically pure menthyl 2-methoxy-1-naphthalenesulfinate, leading to high enantiomeric purity sulfoxides, demonstrates the complexity and precision required in synthesizing such molecules (Pyne et al., 1994).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction, revealing details about their stereochemistry. For instance, the S configuration of active enantiomers has been established, indicating the importance of stereochemistry in their biological activity (Rm & Hieble, 1983).

科学研究应用

Synthesis and Pharmacological Applications

Improved Synthesis of Antidepressants

The compound has been utilized in the improved industrial synthesis of sertraline hydrochloride, a potent antidepressant. This process involves stereoselective reduction and yields a product with the purity required for pharmaceutical ingredients (Vukics et al., 2002).

Agonist at Alpha 1-Adrenoceptors

It has been studied as a potent and selective alpha 1-agonist. This application is significant in pharmacology for characterizing receptor subtypes (Rm & Hieble, 1983).

Synthesis of Monoamine Oxidase Inhibitors

The compound serves as an important intermediate in the synthesis of monoamine oxidase inhibitors. Its synthesis involves methods like Fridel Crafts acylation and Harworth cyclization (Yu, 2013).

Optically Active Cyclophane Receptors

It's used as a chiral spacer for optically active cyclophane receptors, which are efficient binders of naphthalene derivatives and show chiral recognition in complexation of naproxen derivatives (Georgiadis et al., 1991).

In vitro Inhibition of Human Colonic Motility

The compound, under different derivatives, has been used to study its effects on human colonic motility in vitro, demonstrating its potential in gastrointestinal research (Bardou et al., 1998).

Chemical Synthesis and Properties

Catalyzed Synthesis of Naphthalene Derivatives

It is used in Rhodium-catalyzed synthesis of various naphthalene derivatives, highlighting its role in creating complex organic compounds (Huang et al., 1998).

Sigma Receptor Ligands

Derivatives of this compound have been studied as sigma receptor ligands, with applications in tumor research and therapy (Berardi et al., 2005).

Dopaminergic Synthesis

An alternative synthesis method of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from naphthoic acid, using this compound, shows its utility in dopaminergic research (Öztaşkın et al., 2011).

Intramolecular Alkylation Studies

The compound has been a subject in studies of intramolecular alkylation, furthering our understanding of complex organic reactions (Johnson & Mander, 1978).

Abnormal Reduction Studies

It has been used in studies exploring the abnormal reduction of related naphthylacetic acids, which contributes to the broader understanding of organic chemistry processes (MatsumotoTakeshi & SuzukiAkira, 1959).

安全和危害

This would involve studying the safety profile of the compound, including its toxicity, potential hazards, and any precautions that need to be taken when handling it.

未来方向

This would involve discussing potential future research directions, such as new applications for the compound, ways to improve its synthesis, or studies to better understand its mechanism of action.

属性

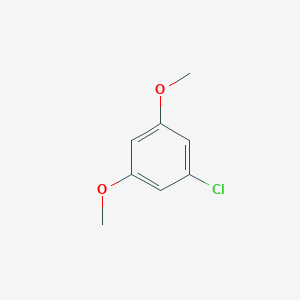

IUPAC Name |

(2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKTXMBBTXQAIC-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C(C1)C=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647189 | |

| Record name | (2R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride | |

CAS RN |

93601-85-5 | |

| Record name | (2R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)